N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide
Description
Properties
Molecular Formula |
C17H15N5O2 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C17H15N5O2/c1-24-15-8-7-14(11-20-15)21-16(23)12-3-5-13(6-4-12)22-17-18-9-2-10-19-17/h2-11H,1H3,(H,21,23)(H,18,19,22) |
InChI Key |
FHJMQEUEIPKUNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Buchwald-Hartwig Amination and Amide Coupling
This approach prioritizes early-stage installation of the pyrimidin-2-ylamino group. Methyl 4-aminobenzoate undergoes Buchwald-Hartwig amination with 2-chloropyrimidine to form methyl 4-(pyrimidin-2-ylamino)benzoate, followed by hydrolysis to the carboxylic acid and subsequent amidation with 6-methoxypyridin-3-amine.
Route 2: Late-Stage Suzuki Coupling for Pyrimidine Installation
Alternative strategies involve synthesizing a boronic ester-functionalized benzoic acid derivative, enabling Suzuki-Miyaura coupling with 2-aminopyrimidine. However, this method faced challenges in regioselectivity and required protecting group strategies for the amine.
Route 3: Direct Nucleophilic Substitution on Prefunctionalized Pyrimidine
2-Chloro-4-nitrobenzoic acid was reacted with 2-aminopyrimidine under basic conditions, followed by nitro reduction and amide formation. While straightforward, competing side reactions at the 4-position of pyrimidine limited yields to 50–60%.
Detailed Synthesis of Key Intermediates
Buchwald-Hartwig Amination of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate (1.0 equiv), 2-chloropyrimidine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) were stirred in toluene at 100°C for 18 hours. The reaction yielded methyl 4-(pyrimidin-2-ylamino)benzoate in 82% yield after silica gel chromatography. Key parameters:
-
Temperature: 100°C
-
Catalyst system: Pd(OAc)₂/Xantphos
-
Base: Cs₂CO₃
Ester Hydrolysis to Carboxylic Acid
Methyl 4-(pyrimidin-2-ylamino)benzoate was hydrolyzed using LiOH (2.0 equiv) in THF/H₂O (3:1) at 50°C for 4 hours, achieving quantitative conversion to 4-(pyrimidin-2-ylamino)benzoic acid. Acidification with HCl (1M) precipitated the product, which was filtered and dried.
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
4-(Pyrimidin-2-ylamino)benzoic acid was treated with oxalyl chloride (3.0 equiv) and catalytic DMF in dichloromethane at 0°C→RT for 2 hours. The resultant acid chloride was reacted with 6-methoxypyridin-3-amine (1.1 equiv) and DIPEA (3.0 equiv) in THF, yielding the target amide in 68% yield after purification.
T3P-Promoted Coupling
A mixture of 4-(pyrimidin-2-ylamino)benzoic acid (1.0 equiv), 6-methoxypyridin-3-amine (1.1 equiv), T3P® (50% in EtOAc, 1.5 equiv), and DIPEA (3.0 equiv) in acetonitrile was stirred at RT for 12 hours. This method provided superior yields (78%) with minimal epimerization.
Optimization and Challenges
Regioselectivity in Pyrimidine Functionalization
Competing substitution at the pyrimidine 4-position was mitigated by using bulky ligands (Xantphos) and low temperatures during Buchwald-Hartwig amination. Control experiments confirmed that Pd(OAc)₂/Xantphos suppressed bis-amination byproducts (<5%).
Solvent Effects on Amidation
Polar aprotic solvents (acetonitrile, DMF) improved T3P-mediated coupling efficiency compared to dichloromethane (Table 1).
Table 1: Solvent Screening for T3P-Mediated Amidation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetonitrile | 78 | 95 |
| DMF | 72 | 93 |
| THF | 65 | 89 |
| DCM | 58 | 85 |
Characterization and Analytical Data
NMR Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.75 (d, J=5.1 Hz, 2H, pyrimidine-H), 8.45 (d, J=2.4 Hz, 1H, pyridine-H), 8.20 (dd, J=8.7, 2.4 Hz, 1H, Ar-H), 7.95 (d, J=8.7 Hz, 2H, benzamide-H), 7.85 (d, J=5.1 Hz, 2H, pyrimidine-H), 7.45 (d, J=8.7 Hz, 1H, pyridine-H), 3.95 (s, 3H, OCH₃).
-
¹³C NMR: δ 166.5 (C=O), 162.3 (pyrimidine-C2), 157.8 (pyridine-C6), 138.2–122.4 (aromatic carbons), 55.1 (OCH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₁₅N₅O₂ [M+H]⁺: 330.1297. Found: 330.1295.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield a hydroxyl derivative, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Medicinal Chemistry Applications
Cancer Therapy
Research indicates that this compound may serve as a potential therapeutic agent in cancer treatment. It has been studied for its ability to inhibit specific pathways crucial for cancer cell survival and proliferation. For instance, compounds similar to N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide have demonstrated efficacy against the mTOR signaling pathway, which is often dysregulated in various cancers . The inhibition of mTOR can lead to reduced tumor growth and improved patient outcomes.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), particularly CAs IX and XII, which are associated with tumor metastasis under hypoxic conditions. Compounds targeting these enzymes can disrupt the tumor microenvironment, making them promising candidates for anti-cancer therapies . Initial studies have shown that related compounds exhibit significant selectivity and potency against these enzymes.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. By modifying different functional groups on the compound, researchers aim to enhance its potency and selectivity while minimizing side effects. For example, variations in the pyrimidine ring structure have been linked to improved binding affinity to target proteins .
Case Study 1: mTOR Inhibition
A study focusing on related compounds demonstrated that modifications similar to those found in this compound resulted in mTOR inhibitors with enhanced selectivity and bioavailability. The compound exhibited an EC50 value of 0.25 nM against mTOR, showcasing its potential as a selective therapeutic agent for cancer treatment .
Case Study 2: Carbonic Anhydrase Inhibition
Another investigation into the inhibitory effects of compounds containing the methoxypyridine moiety revealed that certain derivatives could effectively inhibit CA IX with K values in the low micromolar range. This suggests that this compound or its analogs could be developed into viable treatments targeting hypoxic tumor environments .
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key Compounds for Comparison :
Target Compound: N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide
Compound 1: (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide
Compound 3: N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide
Imatinib Intermediate: N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound and Compound 1 share a benzamide core but differ in substituents; the 2,6-dichloro and hydroxypropan-2-ylamino groups in Compound 1 likely enhance EGFR binding but reduce solubility compared to the methoxy group in the target compound.
- Compound 3 replaces the benzamide with a thiazole ring, altering hydrogen-bonding patterns and protonation sites, which may affect bioavailability .
- The imatinib intermediate shares the pyrimidin-2-ylamino group but includes a pyridin-3-yl substituent, critical for kinase inhibition in imatinib .
Pharmacological Activity
- Compound 1 inhibits EGFR with an IC₅₀ of <10 nM, attributed to its diaminopyrimidine scaffold and chloro substituents .
- Imatinib Intermediate is part of a synthesis route for a BCR-ABL kinase inhibitor, highlighting the pharmacological relevance of pyrimidinylamino-benzamide derivatives .
- 5-HT4 Receptor Agonists (e.g., benzamide derivatives in ) suggest that the target compound’s pyrimidinylamino group could influence receptor binding, though direct evidence is lacking.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s methoxy group improves solubility compared to Compound 1’s chloro substituents.
- Salt formation (e.g., mono-hydrobromide) in the target compound and Compound 3 enhances stability and bioavailability .
Biological Activity
N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer research and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant studies.
- Molecular Formula : C16H15N5O2
- Molecular Weight : 309.3226 g/mol
- CAS Number : Not specified in the sources but related compounds can be found under various identifiers.
The compound exhibits significant inhibitory activity against specific protein kinases, which are crucial in various signaling pathways involved in cell growth and survival. The inhibition of these kinases can lead to decreased proliferation of cancer cells and potentially provide neuroprotective effects.
1. Anticancer Activity
Research indicates that this compound and its derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to this one have shown effectiveness against c-Abl, a kinase involved in chronic myeloid leukemia (CML).
A study on related pyrimidine derivatives demonstrated that modifications to the chemical structure can enhance anticancer properties, specifically through improved selectivity for c-Abl inhibition without significant toxicity to normal cells .
2. Neuroprotective Effects
The compound's potential neuroprotective effects are noteworthy, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD). Compounds designed based on this scaffold have been shown to protect neuronal cells from apoptosis induced by toxic agents such as MPP+ (1-methyl-4-phenylpyridinium), which is relevant in PD research .
Table 1: Summary of Studies on this compound
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound exhibits favorable oral bioavailability and permeability across the blood-brain barrier, which is crucial for neuroactive drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
